4-(2-Decanoylcarbohydrazonoyl)-2-ethoxyphenyl 4-methoxybenzoate
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Overview
Description
4-(2-Decanoylcarbohydrazonoyl)-2-ethoxyphenyl 4-methoxybenzoate is a complex organic compound with the molecular formula C26H34N2O5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Decanoylcarbohydrazonoyl)-2-ethoxyphenyl 4-methoxybenzoate typically involves multiple steps, starting with the preparation of the core phenyl and benzoate structures. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial availability. it is typically synthesized in research laboratories using standard organic synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
4-(2-Decanoylcarbohydrazonoyl)-2-ethoxyphenyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Industry: Limited industrial applications due to its specialized nature, but may be used in the development of new materials or chemicals.
Mechanism of Action
The mechanism of action for 4-(2-Decanoylcarbohydrazonoyl)-2-ethoxyphenyl 4-methoxybenzoate is not well-understood. it is believed to interact with specific molecular targets and pathways, potentially influencing biochemical processes. Further research is needed to elucidate its exact mechanism and effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-(2-Decanoylcarbohydrazonoyl)phenyl 4-methoxybenzoate: Similar structure but with a bromine atom, potentially altering its reactivity and applications.
4-(2-Dodecanoylcarbohydrazonoyl)phenyl 4-butoxybenzoate: Contains a longer carbon chain, which may affect its physical and chemical properties.
Properties
CAS No. |
765274-55-3 |
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Molecular Formula |
C27H36N2O5 |
Molecular Weight |
468.6 g/mol |
IUPAC Name |
[4-[(E)-(decanoylhydrazinylidene)methyl]-2-ethoxyphenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C27H36N2O5/c1-4-6-7-8-9-10-11-12-26(30)29-28-20-21-13-18-24(25(19-21)33-5-2)34-27(31)22-14-16-23(32-3)17-15-22/h13-20H,4-12H2,1-3H3,(H,29,30)/b28-20+ |
InChI Key |
NSVMWCZOXGVPQP-VFCFBJKWSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)N/N=C/C1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)OC)OCC |
Canonical SMILES |
CCCCCCCCCC(=O)NN=CC1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)OC)OCC |
Origin of Product |
United States |
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